Sorbohydroxamic acid

Übersicht

Beschreibung

Sorbohydroxamic acid is a chemical compound with the molecular formula C6H9NO2 . It is also known by other names such as 2,4-HEXADIENAMIDE, N-HYDROXY-, (2E,4E) .

Synthesis Analysis

The synthesis of hydroxamic acids, including Sorbohydroxamic acid, involves their chemical structure, the routes of their synthesis, and their chemical properties . One synthesis method involves the reaction of sorbic Acid with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide and triethylamine in ethyl acetate and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis

Sorbohydroxamic acid has a molecular weight of 127.141 Da . It contains a total of 17 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 hydroxylamine (aliphatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Chelating Mineral Collectors

Hydroxamic acids, including Sorbohydroxamic acid, have the ability to form coordination complexes with several metal ions . This property makes them useful in fields such as analytical chemistry, chelation therapy, nuclear fuel reprocessing, solvent extraction, ion exchange, and mineral processing . They are particularly unique in their application as chelating mineral collectors for ore beneficiation .

Enzyme Inhibitors

Hydroxamic acids can act as potent and selective inhibitors of a large number of enzymes . These include matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O- [R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase .

Soil Enhancers

Hydroxamic acids can be used as soil enhancers . They can improve the quality of the soil and promote plant growth .

Fungicides and Mutagens

They can also be used as fungicides and mutagens . They can help control fungal diseases in plants and can be used in genetic research .

DNA Cleavage and Artificial Metallonucleases

Hydroxamic acids have applications in DNA cleavage and artificial metallonucleases . They can be used in genetic engineering and molecular biology .

Drug Delivery Systems

Hydroxamic acids can be used in drug delivery systems . They can help in the targeted delivery of drugs, improving the effectiveness of the treatment .

Malarial Research

Hydroxamic acids have been used in malarial research . They can help in the development of new treatments for malaria .

Photoprotection Compositions

Sorbohydroxamic acid has been used in pharmaceutical compositions for topical application . These compositions can provide photoprotection, protecting the skin from harmful UV rays .

Wirkmechanismus

Target of Action

Sorbohydroxamic acid, like other hydroxamic acids, is known to inhibit a variety of enzymes . These enzymes include matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase . These enzymes play crucial roles in various biological processes, making sorbohydroxamic acid a potential therapeutic agent for a variety of diseases.

Mode of Action

The mode of action of sorbohydroxamic acid is primarily through its interaction with these target enzymes. It acts as a potent and selective inhibitor, disrupting the normal function of these enzymes . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in, resulting in various downstream effects.

Biochemical Pathways

The inhibition of these enzymes by sorbohydroxamic acid can affect multiple biochemical pathways. For instance, the inhibition of matrix metalloproteinases can impact the breakdown of extracellular matrix in normal physiological processes and disease processes such as cancer . Similarly, the inhibition of histone deacetylase can influence gene expression and potentially have anti-cancer effects .

Result of Action

The result of sorbohydroxamic acid’s action is a change in the activity of its target enzymes, leading to alterations in the biochemical pathways they are involved in. This can result in various molecular and cellular effects depending on the specific pathway and context. For instance, it has been found to be an effective mold inhibitor over a wide pH range .

Action Environment

The action, efficacy, and stability of sorbohydroxamic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact its effectiveness as a mold inhibitor . Additionally, factors such as temperature, presence of other compounds, and the specific biological context can also influence its action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2E,4E)-N-hydroxyhexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPBWCUNVIPWOM-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032138 | |

| Record name | Sorbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorbohydroxamic acid | |

CAS RN |

4076-62-4 | |

| Record name | (2E,4E)-N-Hydroxy-2,4-hexadienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

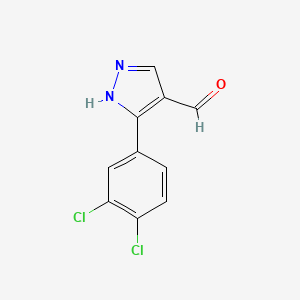

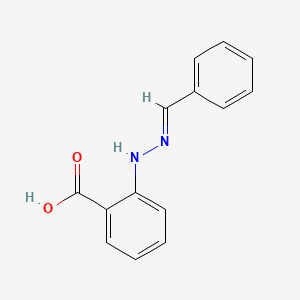

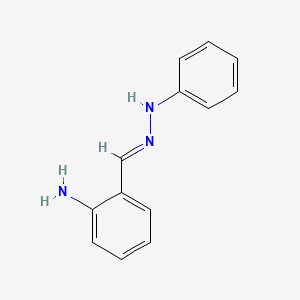

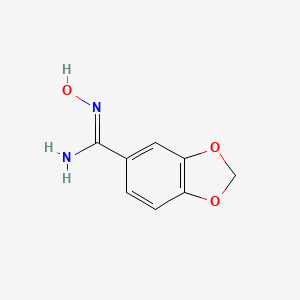

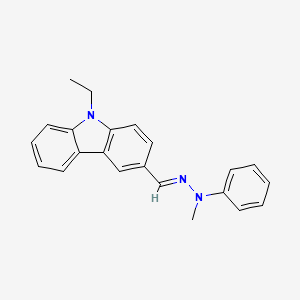

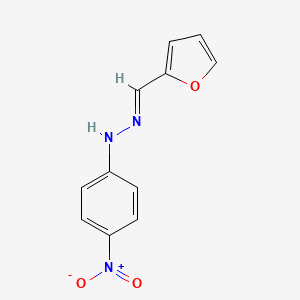

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which Sorbohydroxamic acid interacts with ferric ions?

A1: Sorbohydroxamic acid acts as a chelating agent, forming a stable complex with ferric ions (Fe3+). This interaction is pH-dependent, with a 1:1 stoichiometry observed at pH values lower than 2. [, ] Essentially, the Sorbohydroxamic acid molecule uses its oxygen atoms to "grab" and hold onto the ferric ion, forming a ring-like structure. This chelation process can be used for analytical purposes, such as determining the concentration of ferric ions in a solution.

Q2: What spectroscopic techniques are valuable for characterizing Sorbohydroxamic acid and its metal complexes?

A3: Spectrophotometry has proven to be a key technique for studying Sorbohydroxamic acid. Researchers have utilized this method to determine the stoichiometry and formation constants of its metal complexes. [, ] Specifically, the "normalized absorbance" concept, as proposed by Likussar and Boltz, has been employed in conjunction with continuous variation plots to elucidate these parameters. This approach allows for a quantitative assessment of the interaction between Sorbohydroxamic acid and metal ions, offering insights into the stability and properties of the resulting complexes.

Q3: How do the chelating properties of Sorbohydroxamic acid compare to other aliphatic hydroxamic acids?

A4: Studies have compared the chelating ability of Sorbohydroxamic acid with Acetohydroxamic acid and n-Butyrohydroxamic acid. [] Results indicate that the stability of the complexes formed with transition metal ions follows the order Mn < Co < Ni < Cu > Zn, consistent with the Irving-William series. Notably, Sorbohydroxamic acid demonstrates superior reactivity and overall performance as an analytical reagent among the three hydroxamic acids tested. This finding highlights its potential for applications requiring efficient metal ion chelation.

Q4: What is the potential of Sorbohydroxamic acid in facilitating iron uptake by marine organisms?

A5: Research on the dinoflagellate Crypthecodinium cohnii revealed that Sorbohydroxamic acid, when present in a defined marine medium, led to slight growth of the organism at pH 7.5-7.7. [] This observation suggests that C. cohnii might utilize iron complexed with Sorbohydroxamic acid, albeit to a limited extent. Further investigations are necessary to elucidate the specific mechanisms of iron uptake and utilization in the presence of Sorbohydroxamic acid and to explore its broader ecological implications in marine environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)